Keto Bisoprolol

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Generic substitution of bisoprolol impurity standards compromises ANDA/DMF method accuracy. Keto Bisoprolol (EP Impurity K/USP Related Compound F) is the official pharmacopeial reference standard uniquely required for stability-indicating HPLC validation. • Mandatory for EP/USP-compliant QC testing of bisoprolol drug substance & finished product. • Essential marker for alkaline, oxidative & thermal forced-degradation pathways. • Supplied with full characterization data; ≥98% purity ensures lot-to-lot reproducibility. Reliable global shipping from stock, supporting regulatory submissions without delay.

Molecular Formula C18H29NO5
Molecular Weight 339.4 g/mol
CAS No. 864544-37-6
Cat. No. B193003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeto Bisoprolol
CAS864544-37-6
SynonymsKeto Bisoprolol;  2-Isopropoxyethyl-4-[[(2RS)-2-hydroxy-3-(isopropylaMino)propyl]oxy]benzoate;  4-[2-hydroxy-3-[(1-Methylethyl)aMino]propoxy]-Benzoic Acid 2-(1-Methylethoxy)ethyl Ester
Molecular FormulaC18H29NO5
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O
InChIInChI=1S/C18H29NO5/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4/h5-8,13-14,16,19-20H,9-12H2,1-4H3
InChIKeyDUPZZHDDPRYPMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Keto Bisoprolol Impurity Reference Standard


Keto Bisoprolol (CAS 864544-37-6), formally 2-Isopropoxyethyl 4-[[(2RS)-2-hydroxy-3-(isopropylamino)propyl]oxy]benzoate, is an ester impurity and metabolite of the beta-1 selective adrenergic blocker bisoprolol [1]. It is officially designated as Bisoprolol EP Impurity K and USP Related Compound F in pharmacopeial monographs [2]. As a synthetic impurity with no intrinsic pharmacological activity, its primary value lies in its use as a high-purity analytical reference standard for the development, validation, and quality control of bisoprolol-containing pharmaceutical products .

Keto Bisoprolol Uniqueness Among Impurities


In the context of analytical chemistry and pharmaceutical quality control, generic substitution of reference standards is not scientifically valid. Keto Bisoprolol (Impurity K) possesses a unique chemical structure and molecular weight (C18H29NO5, MW 339.43 g/mol) that distinguishes it from other bisoprolol-related impurities such as Impurity A, L, D, G, and Q [1]. Each impurity exhibits distinct chromatographic retention times, mass spectrometric fragmentation patterns, and stability profiles under forced degradation conditions [2]. Using an incorrect impurity standard would compromise the accuracy, specificity, and reproducibility of analytical methods, potentially leading to failed regulatory submissions or misidentified product quality issues.

Keto Bisoprolol Comparative Evidence


Chromatographic Separation from Impurities

In a validated LC-UV-MS/MS method for the analysis of bisoprolol fumarate and its related substances, Keto Bisoprolol (Impurity K) demonstrated a specific retention time that allowed for its baseline separation from bisoprolol and other impurities (A, L, D, G, Q). The method's specificity was confirmed by the absence of interference at the retention time of Impurity K when analyzing a placebo matrix, ensuring accurate quantification [1].

Analytical Chemistry Pharmaceutical Quality Control Method Validation

High-Purity HPLC Standard

Commercial suppliers of Keto Bisoprolol consistently specify a minimum purity of 95% as determined by HPLC, with many batches exceeding this specification. For example, one supplier lists a purity of >98% . This high level of purity is essential for its use as a reference standard, where the presence of other contaminants could introduce significant errors in quantification.

Reference Material Impurity Standard Quality Control

Stress Degradation Marker

Forced degradation studies revealed that Keto Bisoprolol (Impurity K) is specifically formed under alkaline hydrolysis, oxidative stress, and thermal degradation conditions, but not under acid hydrolysis. This distinct formation profile makes it a valuable marker for monitoring specific degradation pathways in bisoprolol drug products [1].

Forced Degradation Stability Indicating Method Impurity Profiling

EP and USP Pharmacopeial Designation

Keto Bisoprolol is formally recognized and designated in multiple major pharmacopoeias: it is listed as Bisoprolol EP Impurity K by the European Pharmacopoeia and as Bisoprolol USP Related Compound F by the United States Pharmacopeia [1]. This official status mandates its use for compliance testing in many regions.

Pharmacopoeia Regulatory Compliance Reference Standard

Unique Ester Moiety Structure

Keto Bisoprolol is an ester derivative of bisoprolol, characterized by a 2-isopropoxyethyl ester group replacing the parent drug's ether linkage. This structural modification results in a distinct molecular formula (C18H29NO5) and molecular weight (339.43 g/mol), as well as a unique mass spectrometric fragmentation pattern, which was used to confirm its identity during forced degradation studies [1].

Structural Characterization Mass Spectrometry Impurity Identification

Inactive Metabolite Confirmation

Keto Bisoprolol is explicitly identified as a synthetic impurity that does not possess any pharmacological activity. This is in contrast to the parent drug, bisoprolol, which is a potent and selective beta-1 adrenergic receptor antagonist .

Metabolism Pharmacology Impurity

Keto Bisoprolol Application Scenarios


Stability-Indicating HPLC Methods

Keto Bisoprolol is a critical component for developing and validating stability-indicating HPLC methods for bisoprolol fumarate drug products. Its unique formation under alkaline, oxidative, and thermal stress, as demonstrated in forced degradation studies [1], makes it an essential marker for monitoring these specific degradation pathways. Its use ensures the method can accurately track product stability over its shelf life.

ANDA & DMF Regulatory Compliance

Due to its official designation as Bisoprolol EP Impurity K and USP Related Compound F [1], this standard is mandatory for the quality control sections of Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) for generic bisoprolol products. Its use demonstrates adherence to pharmacopeial standards, a prerequisite for regulatory approval in the US and Europe.

Routine QC and Batch Release Testing

In pharmaceutical manufacturing, Keto Bisoprolol is used as a reference standard in routine quality control (QC) testing to quantify Impurity K levels in bisoprolol drug substance and finished product batches. Compliance with specified impurity limits ensures product safety and quality before batch release [1].

Metabolite Identification in PK Studies

Although Keto Bisoprolol itself is an inactive metabolite, its reference standard is essential for the accurate identification and quantification of this compound in biological samples during pharmacokinetic and drug metabolism studies of bisoprolol. Its deuterated analog, Keto Bisoprolol-d5, is often used as an internal standard for precise LC-MS/MS quantification [1].

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